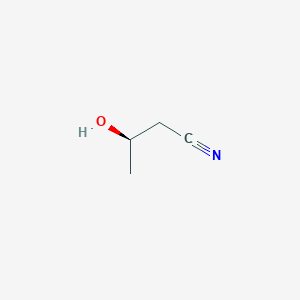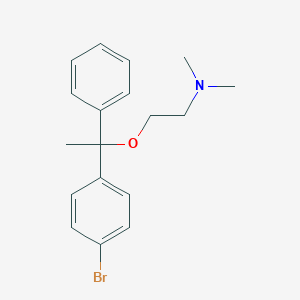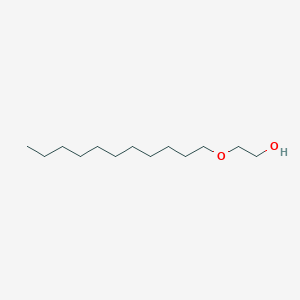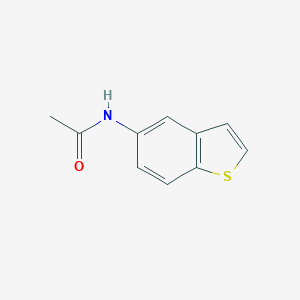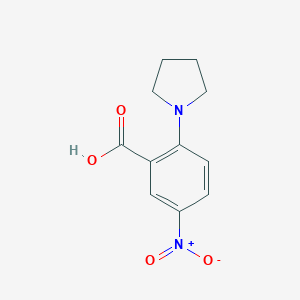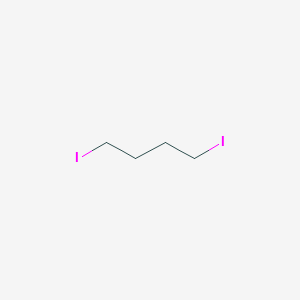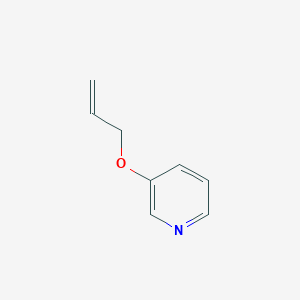
Pyridine, 3-(2-propenyloxy)-
Vue d'ensemble
Description
“Pyridine, 3-(2-propenyloxy)-” is a chemical compound with the molecular formula C8H9NO . It is a pyridine derivative and is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-(2-propenyloxy)-” is related to benzene, with one methine group i.e., =CH- replaced by a nitrogen atom . The structure of pyridine is analogous to benzene .
Chemical Reactions Analysis
Pyridine derivatives are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . Pyridine enters less readily into electrophilic aromatic substitution reactions than benzene derivatives . Pyridine is more prone to nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine include a molecular weight of 79.10, a color that is slightly yellow to colorless, and a physical state that is liquid . The boiling point is 115.5°C, and the density at 20°C is 0.9819 . Pyridine has a nauseating odor .
Applications De Recherche Scientifique
Anticancer Targeting Agents
Pyridine scaffolds, such as “3-(prop-2-en-1-yloxy)pyridine”, have been detected in most relevant drug molecules that included pyridine provided a great possibility for treatment . They have shown cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions . In recent research, it has relied on the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
Antiviral Agents
Pyridine-containing compounds have increasing importance for medicinal application as antiviral . They have been used in the synthesis of a variety of pyridine derivatives .
Anticholinesterase Activities
Pyridine-containing compounds have been used in medicinal applications for their anticholinesterase activities .
Antimalarial Agents
Pyridine-containing compounds have been used in the synthesis of antimalarial agents .
Antimicrobial Agents
Pyridine-containing compounds have been used in the synthesis of antimicrobial agents .
Antidiabetic Agents
Pyridine-containing compounds have been used in the synthesis of antidiabetic agents .
Synthesis of Heterocycles
The utility of these compounds as precursors is emphasized in the synthesis of many heterocycles that are pharmacologically active organic compounds and agrochemicals .
Synthesis of Bioactive Compounds
The demand for pyridine and its derivatives has further increased over the last 50 years by the discovery of many bioactive pyridine-containing compounds .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyridine, 3-(2-propenyloxy)-, also known as 3-(prop-2-en-1-yloxy)pyridine, is a compound that has been found to interact with various targets. Pyridine-containing compounds have been reported to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . They have been detected in most relevant drug molecules, providing a great possibility for treatment .
Mode of Action
It is known that pyridine derivatives have a different mode of action from any other existing insecticide . They are also effective on pests that have developed resistance to existing insecticides .
Biochemical Pathways
Pyridines are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . They are also reported to possess potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants .
Pharmacokinetics
The biological potency, adme properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs, which are closely related to pyridine, have been discussed .
Result of Action
It has been reported that pyridine derivatives exert excellent control against various lepidopterous and thysanopterous pests on cotton and vegetables . Many existing insecticide-resistant strains of lepidopterous pests can be adequately controlled by pyridalyl as well as susceptible strains .
Action Environment
It is known that the presence of nitrogen and its lone pair in an aromatic environment makes pyridine a unique substance in chemistry . The sp2 lone pair orbital of “N,” directed outward the ring skeleton, is well directed to have overlap with vacant metal orbital in producing an σ bonding interaction . This causes pyridine to be a ligand and has been utilized with all transition metals in producing the array of metal complexes .
Propriétés
IUPAC Name |
3-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWSQDFSFCOXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336667 | |
| Record name | Pyridine, 3-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(2-propenyloxy)- | |
CAS RN |
18343-04-9 | |
| Record name | Pyridine, 3-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(prop-2-en-1-yloxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




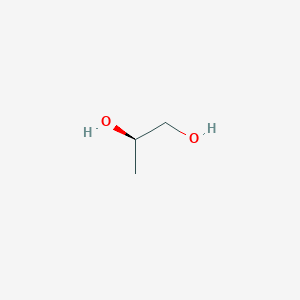
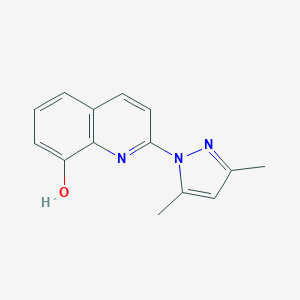
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)


